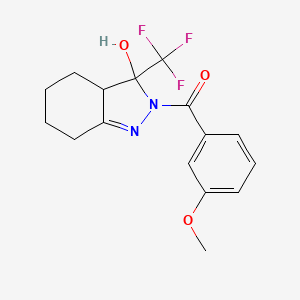![molecular formula C20H26N2O3 B5353493 N-[(1R*,2R*)-2-hydroxycyclohexyl]-2-(4-oxoquinolin-1(4H)-yl)-N-propylacetamide](/img/structure/B5353493.png)
N-[(1R*,2R*)-2-hydroxycyclohexyl]-2-(4-oxoquinolin-1(4H)-yl)-N-propylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1R*,2R*)-2-hydroxycyclohexyl]-2-(4-oxoquinolin-1(4H)-yl)-N-propylacetamide, also known as HU-308, is a synthetic cannabinoid receptor agonist that has been extensively studied for its potential therapeutic applications in the field of neuroscience. This compound has been shown to have a high affinity for the CB2 receptor, which is primarily expressed in immune cells and peripheral tissues.
Mecanismo De Acción
N-[(1R*,2R*)-2-hydroxycyclohexyl]-2-(4-oxoquinolin-1(4H)-yl)-N-propylacetamide exerts its effects by binding to the CB2 receptor, which is primarily expressed in immune cells and peripheral tissues. Activation of the CB2 receptor has been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to the therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of neurological disorders, as well as to improve cognitive function and reduce anxiety-like behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(1R*,2R*)-2-hydroxycyclohexyl]-2-(4-oxoquinolin-1(4H)-yl)-N-propylacetamide in lab experiments is that it has a high affinity for the CB2 receptor, which allows for selective activation of this receptor without affecting other cannabinoid receptors. However, one limitation is that the effects of this compound may be influenced by factors such as dose, route of administration, and the specific animal model used.
Direcciones Futuras
There are several future directions for research on N-[(1R*,2R*)-2-hydroxycyclohexyl]-2-(4-oxoquinolin-1(4H)-yl)-N-propylacetamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to elucidate the mechanisms underlying the anti-inflammatory and immunomodulatory effects of this compound and to determine the optimal dose and route of administration for therapeutic use.
Métodos De Síntesis
The synthesis of N-[(1R*,2R*)-2-hydroxycyclohexyl]-2-(4-oxoquinolin-1(4H)-yl)-N-propylacetamide involves the reaction of 2-Propyl-1,3-dioxane-2-carboxylic acid with 4-(2-chloroethyl)quinoline to form the intermediate compound 2-(4-(2-chloroethyl)quinolin-1-yl)propanoic acid. This intermediate is then reacted with (1R,2R)-1,2-cyclohexanediol in the presence of a base to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-[(1R*,2R*)-2-hydroxycyclohexyl]-2-(4-oxoquinolin-1(4H)-yl)-N-propylacetamide has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various animal models of neurological disorders such as multiple sclerosis, neuropathic pain, and traumatic brain injury.
Propiedades
IUPAC Name |
N-[(1R,2R)-2-hydroxycyclohexyl]-2-(4-oxoquinolin-1-yl)-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-2-12-22(17-9-5-6-10-19(17)24)20(25)14-21-13-11-18(23)15-7-3-4-8-16(15)21/h3-4,7-8,11,13,17,19,24H,2,5-6,9-10,12,14H2,1H3/t17-,19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUYPWNZEUPVIH-IEBWSBKVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1CCCCC1O)C(=O)CN2C=CC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN([C@@H]1CCCC[C@H]1O)C(=O)CN2C=CC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B5353425.png)

![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5353438.png)
![2-[methyl(2-phenylethyl)amino]-N-[(6-methyl-2-pyridinyl)methyl]-2-indanecarboxamide](/img/structure/B5353440.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B5353451.png)
![3-ethyl-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5353457.png)
![2-methyl-5-{2-[2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ylamino)ethyl]morpholin-4-yl}pyridazin-3(2H)-one](/img/structure/B5353489.png)
![4-[(2-methyl-2-propen-1-yl)oxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5353498.png)
![N-benzyl-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5353505.png)


![N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5353511.png)
